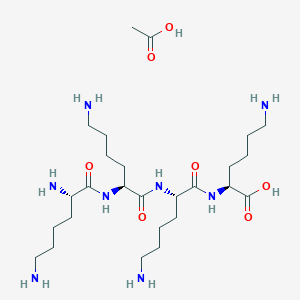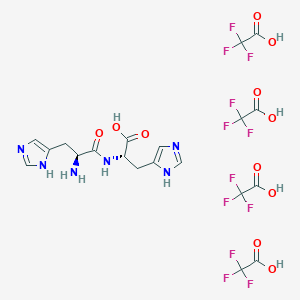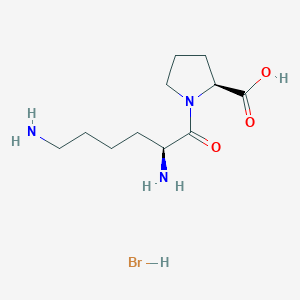
H-Val-Lys-OH Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Val-Lys-OH Acetate, also known as HVL Acetate, is an amino acid derivative that is commonly used in scientific research. It is a synthetic compound that has been used in a variety of studies, including those that involve the synthesis of peptides and proteins, as well as the study of biochemical and physiological processes. HVL Acetate is a versatile compound that has a wide range of applications and is widely used in the scientific community.
科学研究应用
H-Val-Lys-OH Acetate Acetate has a wide range of applications in scientific research. It is commonly used in the synthesis of peptides and proteins, as well as in the study of biochemical and physiological processes. H-Val-Lys-OH Acetate Acetate is also used in the study of enzyme kinetics, as well as in the study of drug design and development. Additionally, H-Val-Lys-OH Acetate Acetate is used in the study of metabolic pathways, as it can be used to inhibit certain enzymes or to activate certain metabolic pathways.
作用机制
The mechanism of action of H-Val-Lys-OH Acetate Acetate is not fully understood. However, it is known that H-Val-Lys-OH Acetate Acetate binds to certain proteins, such as enzymes, and can inhibit their activity. Additionally, H-Val-Lys-OH Acetate Acetate can activate certain metabolic pathways, such as those involved in the synthesis of peptides and proteins.
Biochemical and Physiological Effects
H-Val-Lys-OH Acetate Acetate is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as to activate certain metabolic pathways. Additionally, it has been shown to have an effect on the expression of certain genes, as well as on the release of certain hormones.
实验室实验的优点和局限性
H-Val-Lys-OH Acetate Acetate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound that can be easily synthesized. Additionally, it is a versatile compound that can be used in a variety of experiments. However, one of the main limitations is that it is not very stable and can degrade over time.
未来方向
There are a number of potential future directions for the use of H-Val-Lys-OH Acetate Acetate in scientific research. One potential direction is the use of H-Val-Lys-OH Acetate Acetate in drug design and development, as it has been shown to have an effect on the expression of certain genes. Additionally, it could be used in the study of enzyme kinetics and metabolic pathways, as it has been shown to have an effect on the activity of certain enzymes and the activation of certain metabolic pathways. Additionally, H-Val-Lys-OH Acetate Acetate could be used in the study of peptide and protein synthesis, as well as in the study of biochemical and physiological processes. Finally, H-Val-Lys-OH Acetate Acetate could be used in the development of new therapeutic agents, as it has been shown to have an effect on the expression of certain genes and the release of certain hormones.
合成方法
H-Val-Lys-OH Acetate Acetate is synthesized by a variety of methods, depending on the desired end product. The most common method of synthesis is the condensation of an amino acid with an acid chloride, such as an acetic acid chloride. This reaction produces a dipeptide, which can then be further processed to produce H-Val-Lys-OH Acetate Acetate. Other methods of synthesis include the reaction of an amino acid with an aldehyde or ketone, or the reaction of an amino acid with an ester.
属性
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3.C2H4O2/c1-7(2)9(13)10(15)14-8(11(16)17)5-3-4-6-12;1-2(3)4/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOUMLNRBPRMHS-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)O)N.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Val-Lys-OH Acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



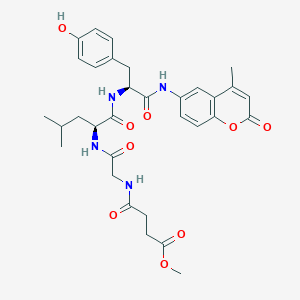
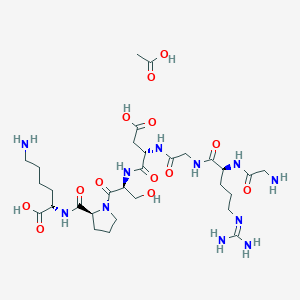
![H-Glu[cyclo(-Arg-Gly-Asp-D-Phe-Lys)]-cyclo(-Arg-Gly-Asp-D-Phe-Lys) trifluoroacetate](/img/structure/B6303620.png)
![([ring-D5]Phe8)-Angiotensin II Acetate (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe(d5)-OH)](/img/structure/B6303629.png)


![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)
